Gageomacrolactin 2
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Overview
Description
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the reactants, conditions, and steps involved .Molecular Structure Analysis
This would involve describing the molecular structure of the compound, including the types and arrangement of atoms, and any functional groups present .Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antibacterial and Antifungal Properties : Gageomacrolactins, including Gageomacrolactin 2, have been identified as potent antibacterial and antifungal agents. A study involving the marine-derived bacterium Bacillus subtilis revealed that compounds like this compound displayed significant antibiotic properties against both Gram-positive (such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus) and Gram-negative bacteria (like Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa). Furthermore, these compounds also demonstrated good antifungal activities against various pathogenic fungi, indicating their potential as effective fungicides (Tareq et al., 2013).
Source and Production : this compound is derived from marine bacteria, particularly Bacillus subtilis, isolated from marine environments. The production of these compounds occurs through fermentation under optimum growth conditions, highlighting the importance of marine biodiversity in the discovery of novel bioactive substances (Tareq et al., 2013).
Chemical Characterization : The structure and activity of this compound and other similar compounds have been extensively characterized using methods like chromatographic procedures, 2D NMR, and high-resolution ESI-MS data analyses. These studies are crucial for understanding the molecular basis of their biological activities and for potential pharmaceutical applications (Tareq et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14-hydroxy-16-methoxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O10/c1-22-14-8-4-3-5-10-18-25(38-2)20-23(33)15-9-6-11-16-24(17-12-7-13-19-27(34)39-22)40-31-30(37)29(36)28(35)26(21-32)41-31/h3,5-7,9-13,16,18-19,22-26,28-33,35-37H,4,8,14-15,17,20-21H2,1-2H3/b5-3+,9-6-,12-7+,16-11+,18-10+,19-13-/t22-,23+,24-,25+,26+,28+,29-,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTSCDVSKIOZMR-DEKVHSLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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